molecular formula C22H18Cl2N2O4 B245032 2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B245032
M. Wt: 445.3 g/mol
InChI Key: MFLPZJIHZHEYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, due to its performance-enhancing properties, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved energy metabolism.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been shown to increase endurance and stamina in animal models and humans. It enhances the capacity of skeletal muscle to use fatty acids as a source of energy, which delays the onset of fatigue during exercise. It also improves insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent or treat metabolic disorders such as type 2 diabetes.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, it is important to note that its performance-enhancing properties may confound the results of some experiments, particularly those related to exercise physiology and metabolism.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide. One area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure. It may also have applications in cancer therapy, as it has been shown to inhibit the growth of some cancer cell lines. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide in humans.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide involves several steps, including the reaction of 4-methoxyphenol with 2,4-dichlorobenzoyl chloride to form 2,4-dichloro-4'-methoxybenzophenone. This intermediate is then reacted with 3-aminophenylacetic acid to form the final product, 2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, metabolic disorders, and cancer. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models.

properties

Molecular Formula

C22H18Cl2N2O4

Molecular Weight

445.3 g/mol

IUPAC Name

2,4-dichloro-N-[3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-17-6-8-18(9-7-17)30-13-21(27)25-15-3-2-4-16(12-15)26-22(28)19-10-5-14(23)11-20(19)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28)

InChI Key

MFLPZJIHZHEYBS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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